molecular formula C14H11FO3 B176245 4-(Benzyloxy)-2-fluorobenzoic acid CAS No. 114045-96-4

4-(Benzyloxy)-2-fluorobenzoic acid

Cat. No. B176245
M. Wt: 246.23 g/mol
InChI Key: HWQRXVRKZFDKLJ-UHFFFAOYSA-N
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Description

“4-(Benzyloxy)-2-fluorobenzoic acid” is a chemical compound. It’s a derivative of benzoic acid, which is a type of aromatic carboxylic acid . The structure of this compound is composed of a benzene ring, an alkene double bond, and an acrylic acid functional group .


Synthesis Analysis

The synthesis of similar compounds, such as 4-Benzyloxybenzoic acid, has been reported. For instance, 4-Benzyloxybenzoic acid can be prepared by the benzylation of 4-hydroxybenzoic acid with benzyl bromide . In another study, sixteen Co(II), Ni(II), Cu(II), and Zn(II) complexes were synthesized by four Schiff base ligands obtained from condensation reaction of 4-(benzyloxy)-2-hydroxybenzaldehyde with various aminophenol derivatives .

Scientific Research Applications

  • Anaerobic Transformation and Environmental Applications : One study explored the anaerobic transformation of phenol to benzoate, using fluorophenols, including 2-fluorophenol and 3-fluorophenol, as analogues. This transformation led to the accumulation of fluorobenzoic acids, indicating potential environmental applications in the degradation of pollutants (Genthner, Townsend, & Chapman, 1989).

  • Liquid Crystals and Material Science : Research on hydrogen-bonded liquid crystals synthesized with non-mesogenic substituted benzoic acids, including 2-fluorobenzoic acid, revealed their potential in material science. These compounds exhibit smectic mesomorphism, highlighting their relevance in the development of new materials (Bhagavath et al., 2013).

  • Electro-Optic Properties in Liquid Crystals : Another study delved into the dielectric and electro-optic properties of cybotactic nematic phases in hydrogen-bonded liquid crystals formed by compounds like 4-decyloxy-2-fluorobenzoic acid. These properties are crucial for applications in display technologies and advanced optical materials (Missaoui et al., 2020).

  • Organic Electronics and Solar Cells : In the field of organic electronics, 4-fluorobenzoic acid derivatives were used to modify poly(3,4-ethylenedioxythiophene):poly(styrene sulfonate) (PEDOT:PSS), significantly improving its conductivity. This modification is essential for developing high-efficiency, ITO-free organic solar cells (Tan et al., 2016).

  • Pharmaceutical and Biocatalytic Applications : A study on the enzyme benzoate dioxygenase showed that it can oxidize 4-fluorobenzoic acid to produce an enantiopure diol, which can be used as a building block for various biologically active molecules. This highlights the compound's potential in pharmaceutical synthesis (Nash et al., 2017).

  • Environmental Microbiology : Another significant application involves the degradation of fluorobiphenyl by the bacterium Pseudomonas pseudoalcaligenes KF707, which can use fluorinated biphenyls as carbon sources. This process leads to the formation of fluorobenzoate derivatives, suggesting a role in environmental bioremediation (Murphy, Quirke, & Balogun, 2008).

properties

IUPAC Name

2-fluoro-4-phenylmethoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO3/c15-13-8-11(6-7-12(13)14(16)17)18-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWQRXVRKZFDKLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=C(C=C2)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90624658
Record name 4-(Benzyloxy)-2-fluorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90624658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Benzyloxy)-2-fluorobenzoic acid

CAS RN

114045-96-4
Record name 4-(Benzyloxy)-2-fluorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90624658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Following the procedure for the preparation of 4-(Quinolin-2-ylmethoxy)-benzoic acid but substituting 4-Benzyloxy-2-fluoro-benzoic acid benzyl ester provided the title compound. MS: (M+H m/z=247.1).
Quantity
0 (± 1) mol
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Name
4-Benzyloxy-2-fluoro-benzoic acid benzyl ester
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Synthesis routes and methods II

Procedure details

62 g of benzyl chloride was added to a mixture of 73 g of 2-fluoro-4-hydroxy-benzoic acid, 55 g of potassium hydroxide and 300 ml of ethanol, and the resulting mixture was heated with stirring at 60° C. for 4 hours. 250 ml of the ethanol was distilled away, and 200 ml of water and 25 g of sodium hydroxide were added to the residue. The resulting mixture was stirred for 1 hour at 60° C. The reaction mixture was allowed to cool, and after addition of 200 ml of concentrated hydrochloric acid, it was further cooled. Solids formed were collected, filtered with heating using 600 ml of acetic acid, and then recrystallized as it is to obtain 98 g of 2-fluoro-4-benzyloxybenzoic acid having a clearing point of 167 to 169° C. A mixture of 59 g of 2-fluoro-4-benzyloxybenzoic acid and 70 ml of thionyl chloride was heated for 6 hours on a water bath maintained at 50° C. Excessive thionyl chloride was distilled away under reduced pressure. On cooling with water, solids were formed. These solids were dispersed in hexane and then filtered to obtain 61 g of solid. This was 2-fluoro-4-benzyloxybenzoic acid chloride. 36 g of 2-fluoro-4-benzyloxybenzoic acid chloride and 27 g of R-(-)-2-octanol were heated with stirring for 3 hours in an atmosphere of nitrogen. The reaction mixture was allowed to cool and then 200 ml of toluene was added. An organic layer was washed with saturated saline water, with 6 N hydrochloric acid, with saturated saline water, with a 2 N sodium hydroxide aqueous solution and then with saturated saline water to make it neutral. The organic layer was dried over anhydrous magnesium sulfate and concentrated to obtain 1'-methylheptyl 2-fluoro-4-benzyloxy-benzoate. The total of 1'-methylheptyl 2-fluoro-4-benzyloxybenzoate was subjected to hydrogenalysis in ethyl acetate by the use of a 2% palladium-carbon catalyst to obtain R-1'-methylheptyl 2-fluoro-4-hydroxy-benzoate.
Quantity
62 g
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73 g
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55 g
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300 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Benzyloxy)-2-fluorobenzoic acid
Reactant of Route 2
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4-(Benzyloxy)-2-fluorobenzoic acid
Reactant of Route 3
Reactant of Route 3
4-(Benzyloxy)-2-fluorobenzoic acid
Reactant of Route 4
4-(Benzyloxy)-2-fluorobenzoic acid
Reactant of Route 5
Reactant of Route 5
4-(Benzyloxy)-2-fluorobenzoic acid
Reactant of Route 6
Reactant of Route 6
4-(Benzyloxy)-2-fluorobenzoic acid

Citations

For This Compound
5
Citations
V Görtz, C Southern, NW Roberts, HF Gleeson… - researchgate.net
… 4-Benzyloxy-2-fluorobenzoic acid pentafluorophenyl ester. A solution of 4-benzyloxy-2-fluorobenzoic acid (5.00 g, 20.3 mmol), pentafluorophenol (3.74 g, 20.3 mmol), N-ethyl-N`-…
Number of citations: 0 www.researchgate.net
S Essid, M Manai, A Gharbi, JP Marcerou… - Liquid …, 2004 - Taylor & Francis
Two new chiral series, with benzoate cores and monofluoro-substitution in positions 2 and 3 of the first phenyl ring near the chiral chain, have been synthesized and characterized. The …
Number of citations: 24 www.tandfonline.com
SJ Cowling, KJ Toyne, JW Goodby - Journal of Materials Chemistry, 2001 - pubs.rsc.org
Two series of side-chain liquid crystalline polymers were prepared by cationic ring-opening of oxetane substituted mesogens. Each of the terminally appended side chain polymers …
Number of citations: 15 pubs.rsc.org
R Padilla-Salinas, R Anderson… - Journal of Medicinal …, 2019 - ACS Publications
Endosomal toll-like receptors (TLRs) 7 and 8 recognize viral single-stranded RNAs, a class of imidazoquinoline compounds, 8-oxo-adenosines, 8-aminobenzodiazepines, pyrimidines, …
Number of citations: 14 pubs.acs.org
R Anderson - 2018 - scholar.colorado.edu
Toll-like receptors (TLRs) are an important part of the innate immune system responsible for detecting signs of microbial invasion and cell damage and initiating the immune response. …
Number of citations: 0 scholar.colorado.edu

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